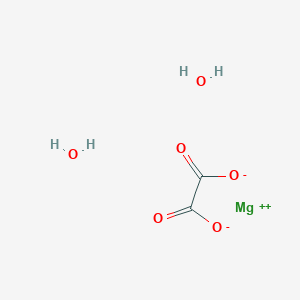

Magnesium oxalate dihydrate

Description

Properties

IUPAC Name |

magnesium;oxalate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Mg.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYWQDOJMBTCCO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210485 | |

| Record name | Magnesium oxalate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6150-88-5 | |

| Record name | Magnesium oxalate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium oxalate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM OXALATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D674BHV95V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Magnesium Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium oxalate (B1200264) dihydrate (MgC₂O₄·2H₂O) is an organic magnesium salt of oxalic acid that exists as a white, crystalline solid.[1] It is a compound of interest in various scientific fields, including materials science for the synthesis of magnesium oxide nanoparticles, and has relevance in pharmaceutical sciences as a potential excipient and chelating agent.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of magnesium oxalate dihydrate, including its physicochemical characteristics, crystal structure, thermal behavior, and solubility. Detailed experimental protocols for its synthesis and characterization are also presented to support research and development activities.

Physicochemical Properties

Magnesium oxalate dihydrate is practically insoluble in water and organic solvents, a property that influences its applications.[1] It is, however,soluble in dilute mineral acids.[4][5] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Magnesium Oxalate Dihydrate

| Property | Value | References |

| Chemical Formula | MgC₂O₄·2H₂O | [1][2] |

| Molar Mass | 148.354 g/mol | [1][6] |

| Appearance | White solid/powder, colorless crystals | [1][3][7] |

| Density | 2.45 g/cm³ | [1][3] |

| Melting Point | Decomposes at 150 °C | [1][3][4] |

| Solubility in Water | 0.038 g/100g H₂O | [1][4][5] |

| Solubility Product (Ksp) | 8.5 × 10⁻⁵ | [2] |

| IUPAC Name | magnesium;oxalate;dihydrate | [6] |

| CAS Number | 6150-88-5 | [1] |

Crystal Structure and Morphology

Magnesium oxalate dihydrate crystallizes in the orthorhombic system.[8] The crystal structure consists of magnesium ions (Mg²⁺) coordinated by six oxygen atoms, four from two oxalate anions and two from water molecules, forming a distorted octahedral geometry. These octahedra are bridged by the oxalate anions to form one-dimensional polymeric chains.[8] The water molecules are located on the sides of these chains and are involved in hydrogen bonding, which holds the chains together.[8]

There are at least two known polymorphs of magnesium oxalate dihydrate, designated as α-Mg(C₂O₄)·2H₂O and β-Mg(C₂O₄)·2H₂O, which crystallize in different space groups.[8] The β-polymorph has been characterized with the following lattice parameters: a = 5.3940 (11) Å, b = 12.691 (3) Å, and c = 15.399 (3) Å.[8]

The morphology of magnesium oxalate dihydrate crystals can vary depending on the synthesis conditions, but they are often observed as colorless, block-like crystals or as nano-rods.[8]

Thermal Decomposition

The thermal decomposition of magnesium oxalate dihydrate is a multi-step process. The first step involves the loss of its two water molecules of hydration, followed by the decomposition of the anhydrous magnesium oxalate at higher temperatures.

The dehydration process typically begins around 120-150 °C and is complete by approximately 200-300 °C, forming anhydrous magnesium oxalate (MgC₂O₄).[1][4][9] The subsequent decomposition of the anhydrous salt occurs between 400 °C and 600 °C.[2][4] This decomposition proceeds through the formation of magnesium carbonate (MgCO₃) and carbon monoxide (CO), which is then oxidized to carbon dioxide (CO₂). The magnesium carbonate further decomposes to magnesium oxide (MgO) and carbon dioxide.[2]

The overall thermal decomposition pathway can be summarized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. Magnesium oxalate - Wikipedia [en.wikipedia.org]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. dissolutiontech.com [dissolutiontech.com]

Unveiling Magnesium Oxalate Dihydrate: A Comprehensive Technical Guide to its Natural Occurrence and Mineral Forms

For Immediate Release

This technical guide provides an in-depth exploration of the natural occurrence and mineralogical forms of magnesium oxalate (B1200264) dihydrate (MgC₂O₄·2H₂O), a compound of significant interest to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for mineral analysis, and presents a visual representation of the relationships between its mineral forms.

Natural Occurrence and Mineralogical Significance

Magnesium oxalate dihydrate is found in nature primarily as the mineral glushinskite . It is a biomineral, often formed through the interaction of oxalic acid produced by lichens or other vegetation with magnesium-rich substrates.[1][2][3] Notable occurrences include the interface of lichens and serpentinite rocks, in coal deposits, and in association with decaying cacti.[1][2]

While glushinskite is the principal mineral form of magnesium oxalate dihydrate, other more complex oxalate minerals containing magnesium are also known to exist. One such example is stepanovite , a sodium magnesium iron oxalate. It is important to note that moolooite, sometimes mistakenly associated with magnesium minerals, is a copper oxalate and not a form of magnesium oxalate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the known mineral forms containing magnesium oxalate.

| Property | Glushinskite | Stepanovite |

| Chemical Formula | Mg(C₂O₄) · 2H₂O[4] | NaMgFe³⁺(C₂O₄)₃·8-9(H₂O)[5][6] |

| Crystal System | Monoclinic[4] | Trigonal[5][6] |

| Space Group | C2/c (or B2/b)[4][7] | P3c1[8] |

| Cell Parameters | a = 12.675 Å, b = 5.406 Å, c = 9.984 Å, β = 129.45°[4] | a = 9.84 Å, c = 36.67 Å[5] |

| Hardness (Mohs) | 2[4] | 2[9] |

| Specific Gravity | ~1.85 - 1.87[2][4] | ~1.69[5][9] |

| Elemental Composition (%) | Mg: 16.38, C: 16.19, H: 2.72, O: 64.71[4] | Na: 4.42, Mg: 4.67, Fe: 10.73, C: 13.85, H: 3.29, O: 63.03[5] |

Experimental Protocols for Mineral Analysis

The identification and characterization of magnesium oxalate minerals rely on a suite of analytical techniques. Detailed methodologies for key experiments are outlined below.

Sample Preparation

-

Manual Extraction: For visible mineral deposits, such as the creamy white layer of glushinskite at a lichen-rock interface, the sample can be carefully scraped off using a sterile scalpel or spatula.[1]

-

Isolation from Complex Matrices: In cases where the mineral is finely disseminated, techniques such as micro-dissection under a microscope may be necessary. For bulk samples like coal, crushing and density separation methods can be employed to concentrate the mineral phase.

X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for identifying the crystalline structure of minerals.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu-Kα radiation source is typically used.

-

Procedure:

-

The collected mineral sample is finely ground to a homogenous powder using an agate mortar and pestle.

-

The powder is mounted onto a sample holder.

-

The sample is irradiated with X-rays over a defined 2θ range (e.g., 10-80°).

-

The resulting diffraction pattern is compared with reference patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the mineral phases present.[10][11]

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is employed to identify the functional groups present in the mineral, confirming the presence of oxalate and water molecules.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Procedure:

-

A small amount of the powdered mineral sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The resulting spectrum is analyzed for characteristic absorption bands of the oxalate group (e.g., around 1640 cm⁻¹, 1350 cm⁻¹, and 1270 cm⁻¹) and water (broad peak around 3400 cm⁻¹).[12][13]

-

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

SEM provides high-resolution images of the mineral's morphology, while EDX allows for elemental analysis.

-

Instrumentation: A Scanning Electron Microscope equipped with an Energy-Dispersive X-ray detector.

-

Procedure:

-

The mineral sample is mounted on an aluminum stub using conductive carbon tape.

-

For non-conductive samples, a thin layer of carbon or gold is sputter-coated onto the surface to prevent charging.

-

The sample is introduced into the SEM chamber and imaged at various magnifications to observe crystal morphology.

-

EDX analysis is performed on specific points or areas of the sample to determine the elemental composition, which helps in confirming the presence and relative abundance of magnesium, carbon, and oxygen.[1]

-

Qualitative Chemical Analysis

A classic wet chemistry approach can be used for the preliminary identification of magnesium and oxalate ions.

-

Procedure for Oxalate Anion:

-

Dissolve a small amount of the mineral sample in dilute sulfuric acid.

-

Add a few drops of potassium permanganate (B83412) (KMnO₄) solution and warm the mixture.

-

Decolorization of the purple KMnO₄ solution indicates the presence of the oxalate anion.[14]

-

-

Procedure for Magnesium Cation:

-

Prepare an aqueous solution of the mineral salt.

-

Add a solution of sodium hydroxide (B78521) (NaOH).

-

The formation of a white precipitate suggests the presence of magnesium ions.

-

To confirm, add Magneson reagent to a fresh salt solution followed by NaOH. The formation of a blue precipitate (lake) confirms the presence of magnesium.[14]

-

Visualization of Mineralogical Relationships

The following diagram illustrates the relationship between magnesium oxalate dihydrate and its associated mineral forms.

References

- 1. researchgate.net [researchgate.net]

- 2. Glushinskite Mineral Data [webmineral.com]

- 3. Glushinskite, a naturally occurring magnesium oxalate | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 4. mindat.org [mindat.org]

- 5. Stepanovite Mineral Data [webmineral.com]

- 6. mindat.org [mindat.org]

- 7. Solid Solutions of Lindbergite–Glushinskite Series: Synthesis, Ionic Substitutions, Phase Transformation and Crystal Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minerals with metal-organic framework structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. handbookofmineralogy.org [handbookofmineralogy.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. saltanalysis.com [saltanalysis.com]

Unraveling the Crystalline Maze: A Technical Guide to the Crystal Structure and Polymorphism of Magnesium Oxalate Dihydrate

For researchers, scientists, and drug development professionals, a comprehensive understanding of the solid-state properties of active pharmaceutical ingredients and excipients is paramount. Magnesium oxalate (B1200264) dihydrate (MgC₂O₄·2H₂O), a compound with relevance in various fields including pharmaceuticals and materials science, presents an interesting case of polymorphism, existing in at least two distinct crystalline forms. This technical guide provides an in-depth exploration of the crystal structure and polymorphic behavior of magnesium oxalate dihydrate, compiling crystallographic data, detailing experimental protocols for characterization, and illustrating key relationships through logical diagrams.

Magnesium oxalate dihydrate is known to crystallize in two primary polymorphic forms, designated as α-MgC₂O₄·2H₂O and β-MgC₂O₄·2H₂O.[1][2] These polymorphs exhibit different crystal structures, which in turn can influence their physical and chemical properties, such as solubility, stability, and bioavailability. The naturally occurring form of magnesium oxalate dihydrate is known as the mineral glushinskite.[3][4]

Crystal Structure Analysis

The magnesium ion in both polymorphs is octahedrally coordinated by six oxygen atoms.[1][5] Four of these oxygen atoms originate from two oxalate anions, and the remaining two are from water molecules.[1] The crystal structures are further stabilized by a network of O—H⋯O hydrogen bonds.[1][5]

The α-polymorph of magnesium oxalate dihydrate crystallizes in the monoclinic space group C2/c.[2] In contrast, the β-polymorph has been identified to crystallize in the orthorhombic space group Fddd.[1][2] It is noteworthy that the C2/c space group of the α-form is a subgroup of the Fddd space group of the β-form.[1] The relationship between the lattice vectors of the two forms has been described, indicating a close structural relationship.[1]

Crystallographic Data

The following tables summarize the key crystallographic data for the α and β polymorphs of magnesium oxalate dihydrate, compiled from published research.

Table 1: Crystallographic Data for α-MgC₂O₄·2H₂O and β-MgC₂O₄·2H₂O

| Parameter | α-MgC₂O₄·2H₂O | β-MgC₂O₄·2H₂O |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Fddd |

| a (Å) | Data not fully available in search results | 12.691 |

| b (Å) | Data not fully available in search results | 15.399 |

| c (Å) | Data not fully available in search results | 5.394 |

| α (°) | 90 | 90 |

| β (°) | Data not fully available in search results | 90 |

| γ (°) | 90 | 90 |

| Z | 4 | 8 |

Note: Complete lattice parameters for the α-polymorph were not explicitly found in the provided search results and would require access to the cited crystallographic databases.

Polymorphism and Thermal Behavior

The existence of polymorphism in magnesium oxalate dihydrate necessitates careful control over crystallization conditions to obtain the desired form. The thermal behavior of magnesium oxalate dihydrate is characterized by a two-step decomposition process. The first step involves the loss of water molecules to form anhydrous magnesium oxalate (MgC₂O₄).[6][7] This dehydration typically occurs in the temperature range of 120°C to 300°C.[6] The anhydrous form is stable up to approximately 400-420°C, after which it decomposes into magnesium oxide (MgO), carbon monoxide (CO), and carbon dioxide (CO₂).[3][6][7]

Table 2: Thermal Decomposition Data for Magnesium Oxalate Dihydrate

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Products |

| Dehydration | 120 - 300 | ~24.5 | MgC₂O₄, H₂O |

| Decomposition | 400 - 620 | ~47.9 | MgO, CO, CO₂ |

Experimental Protocols

Characterization of the crystal structure and polymorphism of magnesium oxalate dihydrate relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise atomic arrangement within a single crystal of a specific polymorph.

Methodology:

-

Crystal Selection: A suitable single crystal of magnesium oxalate dihydrate (typically < 0.5 mm in all dimensions) is selected under a polarized light microscope. The crystal should be free of visible defects.

-

Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the Bragg reflections. The data is corrected for various factors, including Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases present in a bulk sample and to distinguish between different polymorphs.

Methodology:

-

Sample Preparation: A representative sample of magnesium oxalate dihydrate is finely ground to a homogeneous powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Collection: The sample is analyzed using a powder X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting PXRD pattern (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure. The experimental pattern is compared with reference patterns from crystallographic databases (e.g., the Powder Diffraction File) or with patterns calculated from single-crystal XRD data to identify the polymorph(s) present.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of magnesium oxalate dihydrate.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the magnesium oxalate dihydrate sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

-

Instrumentation: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (a plot of mass vs. temperature) is analyzed to identify the temperatures at which mass loss occurs and to quantify the percentage of mass lost at each step. This information corresponds to dehydration and decomposition events.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as phase changes and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of magnesium oxalate dihydrate (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell.

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The resulting DSC thermogram (a plot of heat flow vs. temperature) shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events. For magnesium oxalate dihydrate, an endothermic peak would be observed for the dehydration process.

Visualizing Relationships and Workflows

To better understand the concepts discussed, the following diagrams illustrate the polymorphic relationship and a typical experimental workflow for characterization.

Caption: Factors influencing the formation of magnesium oxalate dihydrate polymorphs.

Caption: Experimental workflow for the characterization of magnesium oxalate dihydrate.

References

- 1. A new polymorph of magnesium oxalate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid Solutions of Lindbergite–Glushinskite Series: Synthesis, Ionic Substitutions, Phase Transformation and Crystal Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magnesium oxalate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Synthesis of magnesium oxalate dihydrate from magnesium salts and oxalic acid.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of magnesium oxalate (B1200264) dihydrate (MgC₂O₄·2H₂O) from various magnesium salts and oxalic acid. Magnesium oxalate is a key intermediate in the synthesis of high-purity magnesium oxide and other magnesium compounds utilized in pharmaceutical and materials science applications. This document provides a comprehensive overview of prevalent synthesis methodologies, detailed experimental protocols, and a comparative analysis of quantitative data to aid researchers in selecting and optimizing a synthesis route for their specific needs.

Introduction

Magnesium oxalate dihydrate is a white, crystalline solid that is sparingly soluble in water. It can be synthesized through the reaction of a soluble magnesium salt with oxalic acid or a soluble oxalate salt in an aqueous solution. The resulting precipitate can be isolated and purified for subsequent applications. The physical and chemical properties of the synthesized magnesium oxalate dihydrate, such as particle size, crystal morphology, and purity, are highly dependent on the chosen synthesis method and reaction conditions. These properties can significantly influence its performance in downstream processes, such as the production of nano-sized magnesium oxide particles, which are valued for their high surface area in catalysis and other applications.[1]

Synthesis Methodologies

Several methods have been successfully employed for the synthesis of magnesium oxalate dihydrate. The most common approaches include direct precipitation, microwave-assisted synthesis, and sol-gel methods.

Direct Precipitation

Direct precipitation is the most straightforward method for synthesizing magnesium oxalate dihydrate. It involves the reaction of a soluble magnesium salt (e.g., magnesium acetate (B1210297), magnesium nitrate, or magnesium chloride) with oxalic acid or a soluble oxalate salt (e.g., sodium oxalate) in an aqueous medium. The general reaction is as follows:

Mg²⁺(aq) + C₂O₄²⁻(aq) + 2H₂O(l) → MgC₂O₄·2H₂O(s)

The reaction conditions, such as pH, temperature, reactant concentrations, and stirring rate, play a crucial role in determining the characteristics of the final product.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods. The use of microwave irradiation can significantly reduce reaction times and lead to the formation of nano-sized particles with a narrow size distribution. This method typically involves the same reactants as direct precipitation but is carried out in a microwave reactor.[2]

Sol-Gel Synthesis

The sol-gel method provides a versatile route for the preparation of high-purity, homogeneous nanomaterials. In the context of magnesium oxalate, a magnesium precursor is first dissolved in a suitable solvent to form a sol. The addition of oxalic acid then initiates the formation of a gel, which upon drying and heat treatment, yields magnesium oxalate. This method allows for excellent control over the particle size and morphology of the final product.[3][4]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of magnesium oxalate dihydrate using the methodologies described above.

Protocol 1: Direct Precipitation from Magnesium Acetate and Oxalic Acid

This protocol is adapted from a method used for the synthesis of magnesium oxalate nanoparticles.[2]

Materials:

-

Magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

Procedure:

-

Prepare a solution of oxalic acid dihydrate by dissolving 8.668 g in 100 mL of deionized water.

-

Prepare a solution of magnesium acetate tetrahydrate by dissolving 14.45 g in deionized water.

-

Add the magnesium acetate solution to the oxalic acid solution with constant stirring.

-

Add 3-8 mL of ethanol to the mixture to control particle size.

-

The reaction can be carried out at room temperature or under boiling conditions for a specified duration (e.g., 5 minutes in a microwave reactor for nanoparticle synthesis).[2]

-

Allow the solution to cool to room temperature.

-

Collect the precipitate by filtration using a suction pump.

-

Wash the product with deionized water and then with ethanol.

-

Dry the final product in a desiccator for approximately three days.

Protocol 2: Direct Precipitation from Magnesium Oxide and Oxalic Acid

This protocol describes the synthesis of a polymorph of magnesium oxalate dihydrate.[5]

Materials:

-

Magnesium oxide (MgO)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

Procedure:

-

Combine 0.2718 g (6.7403 mmol) of MgO and 0.8497 g (6.7400 mmol) of H₂C₂O₄·2H₂O in a reaction vessel.

-

Add 3 mL of deionized water.

-

The original study involved heating in a Teflon-lined autoclave at 453 K for one week, followed by slow cooling. Simpler precipitation may be achieved by stirring at a controlled temperature.[5]

-

Isolate the crystals by washing the reaction product with deionized water and anhydrous ethanol.

-

Dry the product with anhydrous acetone.

Protocol 3: Sol-Gel Synthesis

This protocol outlines a general approach to sol-gel synthesis of magnesium oxide nanoparticles, for which magnesium oxalate is a precursor.[3]

Materials:

-

Magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O)

-

Ethanol

-

Oxalic acid (used as a complexing agent)

Procedure:

-

Dissolve magnesium acetate tetrahydrate in ethanol with constant stirring until the solution becomes transparent.

-

Add oxalic acid to the solution to initiate the formation of a gel.

-

The gel is then typically dried and calcined at elevated temperatures (e.g., 550 °C) to produce magnesium oxide. The intermediate product prior to high-temperature calcination is magnesium oxalate.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods to facilitate comparison.

Table 1: Synthesis Conditions and Product Characteristics

| Magnesium Salt | Oxalate Source | Method | Temperature (°C) | pH | Particle Size | Yield (%) | Reference |

| Mg(CH₃COO)₂·4H₂O | H₂C₂O₄·2H₂O | Microwave-assisted | Boiling | Not Specified | 80 nm diameter, 549 nm length (nanorods) | 9.852 g (from specified reactant amounts) | [2] |

| MgO | H₂C₂O₄·2H₂O | Hydrothermal | 180 | ~1.0 | 0.6 x 0.6 x 0.8 mm³ (crystals) | ~30 (based on Mg) | [5] |

| Mg(NO₃)₂ | (COOCH₃)₂ with KOH | Precipitation | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

Table 2: Thermal Decomposition Data for Magnesium Oxalate Dihydrate

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Product | Reference |

| Dehydration | ~150 | ~24.5 | Anhydrous MgC₂O₄ | [1][4] |

| Decomposition of Anhydrous Oxalate | 400 - 510 | ~47.9 | MgO, CO, CO₂ | [1] |

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthesis protocols.

Caption: Workflow for the synthesis of magnesium oxalate dihydrate via direct precipitation.

Caption: Generalized workflow for the sol-gel synthesis of magnesium oxalate.

Characterization

The synthesized magnesium oxalate dihydrate is typically characterized by a variety of analytical techniques to determine its purity, crystal structure, morphology, and thermal properties.

-

X-ray Diffraction (XRD): Used to confirm the crystal structure and phase purity of the synthesized material.[6]

-

Thermogravimetric Analysis (TGA): Provides information on the thermal stability and decomposition behavior of the dihydrate, confirming the two-step decomposition process.[1]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to visualize the particle size and morphology of the synthesized magnesium oxalate.[2]

Conclusion

The synthesis of magnesium oxalate dihydrate can be achieved through various methods, with direct precipitation being the most common. The choice of magnesium salt, reaction conditions, and synthesis methodology significantly impacts the properties of the final product. For applications requiring nano-sized particles with high purity, microwave-assisted and sol-gel methods offer greater control over the material's characteristics. This guide provides the foundational knowledge and experimental protocols necessary for researchers to synthesize magnesium oxalate dihydrate tailored to their specific research and development needs.

References

The Solubility Profile of Magnesium Oxalate Dihydrate: A Technical Guide for Researchers

An in-depth examination of the aqueous and organic solubility of magnesium oxalate (B1200264) dihydrate, providing researchers, scientists, and drug development professionals with critical data and detailed experimental methodologies.

Magnesium oxalate dihydrate (MgC₂O₄·2H₂O), an organic salt, is a white crystalline solid with limited solubility in aqueous solutions and general insolubility in organic solvents. A thorough understanding of its solubility is paramount for its application in various fields, including but not limited to, the synthesis of nano-sized magnesium oxide, and its use as a catalyst, in refractory materials, adsorbents, superconductors, and ferroelectric materials.[1][2][3] This technical guide consolidates the available quantitative solubility data, outlines detailed experimental protocols for its determination, and provides visual representations of these methodologies.

Aqueous and Organic Solubility of Magnesium Oxalate Dihydrate

The solubility of magnesium oxalate dihydrate in water is low, exhibiting a slight increase with a rise in temperature. In contrast, it is consistently reported as being practically insoluble in a range of common organic solvents.

Quantitative Solubility Data in Water

The solubility of magnesium oxalate dihydrate in water has been determined at different temperatures. The available data is summarized in the table below.

| Temperature (°C) | Solubility ( g/100 g H₂O) | Solubility (g/L) | Molar Solubility (mol/L) | Solubility Product (Ksp) |

| 25 | 0.038[1][2][4] | 0.38 ± 0.04[5][6] | ~2.56 x 10⁻³ | 8.5 x 10⁻⁵ |

| 92 | Not Reported | 0.4[5][6] | ~2.69 x 10⁻³ | Not Reported |

Note: The molar mass of magnesium oxalate dihydrate is 148.354 g/mol . The Ksp value corresponds to the anhydrous form, MgC₂O₄.

Qualitative Solubility in Organic Solvents

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like magnesium oxalate dihydrate requires precise and sensitive analytical methods. The following section details three common experimental protocols that can be employed.

Gravimetric Analysis

Gravimetric analysis is a direct and fundamental method for determining the solubility of a substance. It involves the preparation of a saturated solution, followed by the evaporation of the solvent and the precise weighing of the remaining solute.

Methodology:

-

Preparation of Saturated Solution: An excess amount of magnesium oxalate dihydrate is added to a known volume of deionized water in a sealed container. The mixture is then agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solution is carefully filtered to remove any undissolved solid. The filtration should be performed at the same temperature as the equilibration to prevent any change in solubility.

-

Evaporation and Weighing: A precisely measured volume of the clear filtrate is transferred to a pre-weighed evaporating dish. The solvent is then evaporated at a controlled temperature (e.g., in a drying oven at 105°C) until a constant weight of the magnesium oxalate dihydrate residue is achieved.

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the filtrate used.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [precision.fda.gov]

- 4. mdpi.com [mdpi.com]

- 5. MAGNESIUM OXALATE DIHYDRATE | 6150-88-5 [chemicalbook.com]

- 6. Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model - CentAUR [centaur.reading.ac.uk]

- 7. Magnesium oxalate - Wikipedia [en.wikipedia.org]

A Technical Guide to the Thermal Decomposition of Magnesium Oxalate Dihydrate to Magnesium Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the thermal decomposition pathway of magnesium oxalate (B1200264) dihydrate (MgC₂O₄·2H₂O) to magnesium oxide (MgO). The following sections provide a comprehensive overview of the decomposition process, including quantitative data, detailed experimental protocols, and a visual representation of the transformation pathway. This information is crucial for professionals in materials science and pharmaceutical development where the controlled formation of magnesium oxide is essential.

Introduction

Magnesium oxalate dihydrate is a common precursor for the synthesis of magnesium oxide nanoparticles. The thermal decomposition of this hydrated salt is a multi-step process involving dehydration, the formation of an anhydrous intermediate, and subsequent decomposition to the final oxide product. Understanding the precise temperature ranges and associated mass losses at each stage is critical for controlling the physicochemical properties of the resulting magnesium oxide, such as particle size and surface area.

Quantitative Decomposition Data

The thermal decomposition of magnesium oxalate dihydrate proceeds through distinct stages, which can be quantitatively analyzed using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The data compiled from multiple studies is summarized below.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. The following table summarizes the key decomposition steps and their corresponding temperature ranges and theoretical mass losses.

| Decomposition Stage | Temperature Range (°C) | Intermediate/Final Product | Theoretical Mass Loss (%) | Gaseous Products |

| Dehydration | 120 - 300[1] | Anhydrous Magnesium Oxalate (MgC₂O₄) | 24.27% | H₂O |

| Decomposition of Anhydrous Oxalate | 400 - 510[2] | Magnesium Carbonate (MgCO₃) | 18.88% | CO |

| Decomposition of Magnesium Carbonate | 400 - 600 | Magnesium Oxide (MgO) | 29.65% | CO₂ |

Note: The decomposition of anhydrous magnesium oxalate and magnesium carbonate can overlap in temperature ranges.

Differential Thermal Analysis (DTA) Data

DTA measures the temperature difference between a sample and an inert reference as a function of temperature, revealing endothermic and exothermic events.

| Event | Temperature (°C) | Description |

| Endothermic Peak | ~200[3] | Dehydration of MgC₂O₄·2H₂O to MgC₂O₄. |

| Endothermic Peak | 400 - 510[2] | Decomposition of MgC₂O₄ to MgCO₃ and CO. |

| Endothermic Peak | 400 - 600 | Decomposition of MgCO₃ to MgO and CO₂. |

Experimental Protocols

The following section outlines a typical experimental protocol for the thermogravimetric analysis of magnesium oxalate dihydrate.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of magnesium oxalate dihydrate.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)

-

High-purity nitrogen or argon gas for inert atmosphere

-

Alumina or platinum crucibles

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground magnesium oxalate dihydrate powder into a clean, tared TGA crucible.

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the heating program.

-

Data Analysis:

-

Plot the percentage of mass loss as a function of temperature.

-

Determine the onset and end temperatures for each distinct mass loss step.

-

Calculate the percentage of mass loss for each step and compare it with the theoretical values to identify the decomposition reactions.

-

Decomposition Pathway

The thermal decomposition of magnesium oxalate dihydrate to magnesium oxide is a sequential process. The pathway involves the initial loss of water molecules, followed by the decomposition of the anhydrous salt to form a carbonate intermediate, which then further decomposes to the final oxide product.

Caption: Thermal decomposition pathway of MgC₂O₄·2H₂O.

Step 1: Dehydration

The first step in the decomposition is the loss of the two water molecules of hydration. This endothermic process typically occurs in the temperature range of 120 °C to 300 °C, resulting in the formation of anhydrous magnesium oxalate[1].

Reaction: MgC₂O₄·2H₂O(s) → MgC₂O₄(s) + 2H₂O(g)

Step 2: Decomposition of Anhydrous Magnesium Oxalate

Following dehydration, the anhydrous magnesium oxalate decomposes. This step is more complex and can proceed via different routes. The primary decomposition pathway involves the formation of magnesium carbonate and carbon monoxide[4]. This process generally occurs between 400 °C and 510 °C[2].

Reaction: MgC₂O₄(s) → MgCO₃(s) + CO(g)

Step 3: Decomposition of Magnesium Carbonate

The final step is the decomposition of the magnesium carbonate intermediate to form the stable magnesium oxide. This endothermic reaction takes place at temperatures ranging from 400 °C to 600 °C, releasing carbon dioxide.

Reaction: MgCO₃(s) → MgO(s) + CO₂(g)

It is important to note that the decomposition of anhydrous magnesium oxalate and magnesium carbonate can occur in overlapping temperature ranges, making it appear as a single, broad decomposition step in some TGA curves.

Conclusion

The thermal decomposition of magnesium oxalate dihydrate is a well-defined, multi-step process that can be precisely controlled to produce magnesium oxide with desired characteristics. By understanding the quantitative data, experimental parameters, and the underlying chemical pathway, researchers and professionals can effectively utilize this precursor for the synthesis of advanced materials. The information presented in this guide provides a solid foundation for further research and application in fields ranging from catalysis to pharmaceutical manufacturing.

References

The Genesis of a Crystal: An In-depth Technical Guide to the Formation Mechanism of Magnesium Oxalate Dihydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Magnesium oxalate (B1200264) dihydrate (MgC₂O₄·2H₂O), a sparingly soluble salt, plays a significant role in various chemical and biological systems, most notably as a constituent in certain types of kidney stones and as a precursor in the synthesis of advanced materials like magnesium oxide nanoparticles.[1][2] Understanding the fundamental mechanisms governing its formation in aqueous solutions is paramount for developing effective therapeutic interventions for urolithiasis and for controlling its crystallization in industrial applications. This technical guide provides a comprehensive overview of the core principles underlying the precipitation of magnesium oxalate dihydrate, detailing the thermodynamic driving forces, kinetic pathways, and key influencing factors.

Thermodynamic Principles of Formation

The formation of magnesium oxalate dihydrate from its constituent ions in an aqueous solution is a classic example of a precipitation reaction, driven by the system's tendency to reach a lower energy state. The overall process can be represented by the following equilibrium:

Mg²⁺(aq) + C₂O₄²⁻(aq) + 2H₂O(l) ⇌ MgC₂O₄·2H₂O(s)

The spontaneity and extent of this reaction are governed by the change in Gibbs free energy (ΔG), which is influenced by the enthalpy (ΔH) and entropy (ΔS) of the reaction, as well as the temperature (T).

Solubility and Supersaturation

The thermodynamic driving force for precipitation is the supersaturation (S) of the solution, which is the ratio of the ion activity product (IAP) to the thermodynamic solubility product constant (Ksp).

S = (aMg²⁺ * aC₂O₄²⁻) / Ksp

where 'a' represents the activity of the respective ions. Precipitation is thermodynamically favorable when S > 1. The solubility product (Ksp) of magnesium oxalate is 8.5 x 10⁻⁵.[1]

Thermodynamic Data

Quantitative thermodynamic data for the formation of magnesium oxalate dihydrate is crucial for predictive modeling of its behavior in aqueous systems.

| Parameter | Value | Conditions | Reference |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1269.0 kJ mol⁻¹ | 298 K (25 °C) | [1] |

| Solubility Product (Ksp) | 8.5 x 10⁻⁵ | 298 K (25 °C) | [1] |

| Solubility in Water | 0.038 g/100g H₂O | 298 K (25 °C) | [1] |

Kinetic Mechanisms of Formation: A Two-Step Process

The formation of a solid phase from a supersaturated solution is not instantaneous. It proceeds through two fundamental kinetic steps: nucleation and crystal growth.

Nucleation: The Birth of a Crystal

Nucleation is the initial formation of stable, nanometer-sized solid particles (nuclei) from the supersaturated solution. This process can occur through two primary pathways:

-

Homogeneous Nucleation: Spontaneous formation of nuclei directly from the solute molecules throughout the bulk of the solution. This requires a high degree of supersaturation to overcome a significant energy barrier.

-

Heterogeneous Nucleation: Formation of nuclei on the surface of foreign particles, such as dust, impurities, or other existing crystals. This pathway has a lower energy barrier and is more common in practical scenarios.

The rate of nucleation is highly dependent on the level of supersaturation. Classical Nucleation Theory (CNT) and, more recently, non-classical or two-step nucleation theories are used to model this process.[3] The latter proposes the formation of an intermediate amorphous phase that then transforms into a crystalline structure.[3]

Crystal Growth: The Maturation of Nuclei

Once stable nuclei are formed, they grow by the continuous addition of solute molecules from the surrounding solution. The rate of crystal growth is influenced by several factors, including:

-

Supersaturation: Higher supersaturation generally leads to faster growth rates.

-

Temperature: Temperature affects both the solubility of the salt and the kinetics of ion diffusion and incorporation into the crystal lattice.

-

Presence of Inhibitors: Various ions and molecules can adsorb to the crystal surface and inhibit or modify its growth.

The overall morphology of the resulting magnesium oxalate dihydrate crystals is a direct consequence of the relative rates of nucleation and growth.

Key Factors Influencing Formation

The mechanism of magnesium oxalate dihydrate formation is sensitive to a variety of physicochemical parameters.

Effect of pH

The pH of the aqueous solution plays a critical role by influencing the speciation of the oxalate ion. Oxalic acid is a weak dicarboxylic acid with two pKa values (pKa₁ ≈ 1.25, pKa₂ ≈ 4.27). At low pH, the predominant species is the fully protonated oxalic acid (H₂C₂O₄), while at intermediate pH, the hydrogen oxalate ion (HC₂O₄⁻) is significant. The concentration of the free oxalate ion (C₂O₄²⁻), which is the species that directly participates in the precipitation reaction, increases with increasing pH. Therefore, the formation of magnesium oxalate dihydrate is favored at higher pH values (typically above 4).[4]

Effect of Temperature

Temperature has a dual effect on the crystallization process. Generally, the solubility of magnesium oxalate increases with temperature, which would decrease the supersaturation for a given concentration. However, the kinetics of nucleation and crystal growth are also enhanced at higher temperatures due to increased ionic mobility. The final outcome on the amount and nature of the precipitate depends on the interplay of these thermodynamic and kinetic factors. The dihydrate form will decompose to the anhydrous form at 150 °C.[1]

Role of Additives and Inhibitors

In biological systems, such as urine, the formation of oxalate salts is significantly influenced by the presence of various inhibitors. While the inhibitory effects on calcium oxalate have been more extensively studied, similar principles apply to magnesium oxalate. Magnesium itself is known to be an inhibitor of calcium oxalate stone formation.[2][5] This is partly due to the formation of soluble magnesium oxalate complexes, which reduces the free oxalate concentration available to precipitate with calcium.[2] Other substances, such as citrate (B86180) and various macromolecules, can also adsorb to the crystal surfaces, thereby hindering their growth.[2]

Experimental Protocols for Studying Formation

A variety of experimental techniques are employed to investigate the formation mechanism of magnesium oxalate dihydrate.

Precipitation Experiments

A common method to study the formation is through controlled precipitation experiments.

Protocol for Batch Precipitation:

-

Solution Preparation: Prepare separate aqueous solutions of a soluble magnesium salt (e.g., Mg(NO₃)₂ or MgCl₂) and an oxalate salt (e.g., (NH₄)₂C₂O₄ or Na₂C₂O₄) of known concentrations.

-

Mixing: The two solutions are mixed under controlled conditions of temperature, pH, and stirring rate. The reaction can be initiated by, for example, adding the oxalate solution to the magnesium solution.

-

Monitoring: The formation of the precipitate can be monitored in real-time by measuring the turbidity of the solution using a spectrophotometer.

-

Characterization: After a defined reaction time, the precipitate is collected by filtration, washed with deionized water and ethanol, and then dried. The resulting solid is then characterized using various analytical techniques.

Characterization Techniques

The physical and chemical properties of the magnesium oxalate dihydrate precipitate are characterized using a suite of analytical methods.

| Technique | Information Obtained |

| Powder X-ray Diffraction (XRD) | Crystal structure, phase identification, and crystallite size.[6] |

| Scanning Electron Microscopy (SEM) | Crystal morphology, size, and state of aggregation.[7] |

| Transmission Electron Microscopy (TEM) | Detailed morphology and size of individual nanocrystals.[6] |

| Thermogravimetric/Differential Scanning Calorimetry (TG/DSC) | Thermal stability, dehydration, and decomposition behavior.[7] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (oxalate, water of hydration).[8] |

Visualizing the Formation Pathway

The logical sequence of events in the formation of magnesium oxalate dihydrate can be visualized to provide a clearer understanding of the process.

Caption: Logical workflow for the formation of magnesium oxalate dihydrate.

The formation process is initiated when the solution becomes supersaturated with respect to magnesium and oxalate ions. This leads to nucleation, the formation of initial crystal seeds, which then grow into macroscopic crystals of magnesium oxalate dihydrate.

Caption: Influence of key factors on the crystallization pathway.

This diagram illustrates how external factors such as pH, temperature, and the presence of inhibitors directly influence the rates of nucleation and crystal growth, which in turn determine the final properties of the magnesium oxalate dihydrate crystals.

Conclusion

The formation of magnesium oxalate dihydrate in aqueous solutions is a complex interplay of thermodynamic driving forces and kinetic processes. While supersaturation provides the necessary condition for precipitation, the ultimate characteristics of the crystalline product are dictated by the relative rates of nucleation and growth. These rates are, in turn, highly sensitive to the solution's pH, temperature, and the presence of inhibitory substances. A thorough understanding of these fundamental mechanisms is essential for the rational design of strategies to either prevent its formation in pathological conditions or to control its synthesis for technological applications. Further research is warranted to obtain more comprehensive quantitative kinetic and thermodynamic data to refine our predictive models of magnesium oxalate dihydrate crystallization.

References

- 1. Magnesium oxalate - Wikipedia [en.wikipedia.org]

- 2. Effect of Magnesium on Calcium and Oxalate Ion Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleation kinetics of calcium oxalate monohydrate as a function of pH, magnesium, and osteopontin concentration quantified with droplet microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arpnjournals.org [arpnjournals.org]

- 5. Role of magnesium in the growth of calcium oxalate monohydrate and calcium oxalate dihydrate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Basic Chemical and Physical Characteristics of Magnesium Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental chemical and physical properties of magnesium oxalate (B1200264) dihydrate (MgC₂O₄·2H₂O). The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data and experimental methodologies.

Chemical Identity and Formula

Magnesium oxalate dihydrate is an organic magnesium salt consisting of a magnesium cation (Mg²⁺) bonded to an oxalate anion (C₂O₄²⁻) and two molecules of water of hydration.[1]

-

Chemical Name: Magnesium Oxalate Dihydrate[2]

-

Synonyms: Magnesium Ethanedioate Dihydrate, Oxalic Acid Magnesium Salt Dihydrate[1][3]

-

CAS Number: 6150-88-5[1]

-

Molecular Formula: C₂H₄MgO₆[2]

Physical and Chemical Properties

Magnesium oxalate dihydrate is a white, odorless, crystalline solid.[3][4] It is practically insoluble in water and organic solvents but will dissolve in dilute mineral acids.[1][5]

Table 1: Physical and Chemical Data for Magnesium Oxalate Dihydrate

| Property | Value | Reference(s) |

| Appearance | White powder or crystals | [3][4] |

| Odor | Odorless | [3][4] |

| Density | 2.45 g/cm³ | [1][6] |

| Melting Point | Decomposes at 150°C | [1][3] |

| Solubility in Water | 0.038 g/100g H₂O | [1][5] |

| Solubility Product (Ksp) | 8.5 × 10⁻⁵ | [1] |

Crystal Structure

Magnesium oxalate dihydrate exists in at least two polymorphic forms, α- and β-. The α-form is reported to have a monoclinic crystal structure. A new polymorph, β-Mg(C₂O₄)·2H₂O, has been identified as orthorhombic.[7] In the crystal structure, the magnesium ion is octahedrally coordinated by six oxygen atoms. Four of these oxygens are from two oxalate ions, and the remaining two are from the water molecules.[7][8] These coordinated units form chains that are held together by hydrogen bonds.[7]

Table 2: Crystallographic Data for β-Magnesium Oxalate Dihydrate

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [7] |

| Space Group | Fddd | [7] |

| Unit Cell Dimensions | a = 5.3940 (11) Å, b = 12.691 (3) Å, c = 15.399 (3) Å | [7] |

| Volume (V) | 1054.1 (4) ų | [7] |

| Z | 8 | [7] |

Thermal Decomposition

When heated, magnesium oxalate dihydrate undergoes a two-step decomposition process. The first step is the loss of its two water molecules to form anhydrous magnesium oxalate. The second step involves the decomposition of the anhydrous salt to magnesium oxide.[1]

Table 3: Thermal Decomposition Data for Magnesium Oxalate Dihydrate

| Decomposition Step | Temperature Range (°C) | Mass Loss | Products | Reference(s) |

| Dehydration (MgC₂O₄·2H₂O → MgC₂O₄ + 2H₂O) | 120 - 300 | ~24.3% | Anhydrous Magnesium Oxalate, Water | [1][9] |

| Anhydrous Decomposition (MgC₂O₄ → MgO + CO + CO₂) | 397 - 620 | ~48.5% | Magnesium Oxide, Carbon Monoxide, Carbon Dioxide | [1][10][11] |

Spectroscopic Properties

Spectroscopic techniques are crucial for the characterization of magnesium oxalate dihydrate.

5.1. Infrared (IR) Spectroscopy The IR spectrum of magnesium oxalate dihydrate shows characteristic absorption bands corresponding to the vibrations of the water molecules and the oxalate anion. A very sharp band around 6710 cm⁻¹ in the near-infrared (NIR) region is assigned to the antisymmetric OH stretch, providing evidence for chemically bound water.[8] Other bands in the NIR are attributed to overtones and combination bands of C-O and O=C=O vibrations.[8]

5.2. Raman Spectroscopy Raman spectroscopy is also used to study the vibrational modes of magnesium oxalate dihydrate. The technique is particularly useful for observing the changes in molecular structure during thermal treatment.[10][11]

Experimental Protocols

6.1. Synthesis of Magnesium Oxalate Dihydrate A common method for the synthesis of magnesium oxalate dihydrate is through a precipitation reaction.[8]

-

Materials: Magnesium acetate (B1210297) tetrahydrate (Mg(OAc)₂·4H₂O), oxalic acid dihydrate (C₂H₂O₄·2H₂O), distilled water, and ethanol.[8]

-

Procedure:

-

Prepare a solution of oxalic acid dihydrate in distilled water.

-

Prepare a solution of magnesium acetate tetrahydrate in distilled water.

-

Add the magnesium acetate solution to the oxalic acid solution with stirring. Alcohol may be added to reduce particle size.[8]

-

The reaction mixture can be heated, for instance in a microwave reactor, to promote the reaction.[8]

-

The resulting white precipitate of magnesium oxalate dihydrate is collected by filtration.

-

The product is washed with distilled water and then with ethanol.

-

The final product is dried, for example, in a desiccator.[8]

-

6.2. Thermogravimetric Analysis (TGA) TGA is used to study the thermal decomposition of magnesium oxalate dihydrate.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small, accurately weighed sample of magnesium oxalate dihydrate is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows the mass loss at different temperatures, corresponding to the dehydration and decomposition steps. Evolved gas analysis can be coupled with TGA to identify the gaseous products.[10]

-

6.3. X-ray Diffraction (XRD) XRD is employed to determine the crystal structure and phase purity of magnesium oxalate dihydrate.[8][12]

-

Apparatus: An X-ray diffractometer with a Cu-Kα radiation source (λ = 1.54060 Å).[8]

-

Procedure:

-

A powdered sample of magnesium oxalate dihydrate is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting XRD pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline material.

-

The data can be used to identify the crystal structure and calculate lattice parameters.[8]

-

Health and Safety

Magnesium oxalate dihydrate is considered hazardous. It is harmful if swallowed or in contact with skin.[4][13] It can cause irritation to the skin, eyes, and respiratory tract.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be worn when handling this chemical.[3][4] It is non-flammable but can produce toxic fumes in a fire.[1][3]

This guide provides a foundational understanding of the key chemical and physical characteristics of magnesium oxalate dihydrate. For more specific applications and advanced characterization, consulting the primary literature is recommended.

References

- 1. Magnesium oxalate - Wikipedia [en.wikipedia.org]

- 2. Magnesium oxalate dihydrate | C2H4MgO6 | CID 516785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prochemonline.com [prochemonline.com]

- 4. fishersci.com [fishersci.com]

- 5. Magnesium oxalate dihydrate, 98.5+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. americanelements.com [americanelements.com]

- 7. A new polymorph of magnesium oxalate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. A Raman spectroscopic study of thermally treated glushinskite--the natural magnesium oxalate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and spectroscopic characterization of magnesium oxalate nano-crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. carlroth.com [carlroth.com]

Unveiling a New Crystalline Form: A Technical Guide to the Polymorphs of Magnesium Oxalate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known polymorphs of magnesium oxalate (B1200264) dihydrate (MgC₂O₄·2H₂O), with a focus on the discovery and characterization of a novel crystalline form. Magnesium oxalate is a compound of interest in various fields, including materials science and pharmaceutical development, due to its role as a precursor in the synthesis of magnesium oxide nanoparticles and its occurrence in biological systems. The existence of polymorphism, where a compound can exist in multiple crystalline structures, has significant implications for its physical and chemical properties, including solubility, stability, and bioavailability. This document details the crystallographic, thermal, and spectroscopic properties of the established α-form and the recently identified β-polymorph, providing researchers with the critical data and experimental protocols necessary for their synthesis and characterization.

Crystallographic Data of Magnesium Oxalate Dihydrate Polymorphs

Magnesium oxalate dihydrate is known to exist in at least two polymorphic forms: the well-established α-form and a more recently discovered β-form. The α-polymorph crystallizes in the monoclinic system, while the β-polymorph exhibits an orthorhombic structure.[1][2] The relationship between the two structures is such that the monoclinic space group C2/c of the α-form is a subgroup of the orthorhombic Fddd space group of the β-form.[1]

A detailed comparison of their crystallographic data is presented in Table 1.

| Parameter | α-Magnesium Oxalate Dihydrate | β-Magnesium Oxalate Dihydrate |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Fddd |

| a (Å) | 12.689 | 5.3940 (11) |

| b (Å) | 5.391 | 12.691 (3) |

| c (Å) | 9.977 | 15.399 (3) |

| α (˚) | 90 | 90 |

| β (˚) | 129.85 | 90 |

| γ (˚) | 90 | 90 |

| **Volume (ų) ** | 1054.1 (4) | |

| Z | 8 | |

| Coordination | The Mg²⁺ ion is coordinated by six oxygen atoms, four from two oxalate anions and two from water molecules, forming distorted octahedra. | Each Mg²⁺ ion is octahedrally coordinated by six oxygen atoms, four from two oxalate anions and two from water molecules.[1] |

| Crystal Structure | The structure consists of one-dimensional chains of [Mg(C₂O₄)(H₂O)₂] units.[1] | The structure is characterized by one-dimensional polymeric chains of [Mg(C₂O₄)(H₂O)₂] extending along the[3] direction, held together by O-H···O hydrogen bonds.[1] |

Table 1: Comparative Crystallographic Data of α- and β-Magnesium Oxalate Dihydrate.

Thermal Analysis

The thermal decomposition of magnesium oxalate dihydrate provides critical information about its stability and the nature of its hydrated water. Upon heating, the dihydrate first undergoes dehydration to form the anhydrous salt, followed by the decomposition of the oxalate group at higher temperatures to yield magnesium oxide.

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing these processes. While specific comparative data for the α and β polymorphs is not extensively documented, the general thermal behavior of magnesium oxalate dihydrate has been reported.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |

| Dehydration | 120 - 300 | ~24.5 | Loss of two water molecules to form anhydrous magnesium oxalate (MgC₂O₄).[4] |

| Decomposition | 400 - 600 | ~47.9 (of remaining mass) | Decomposition of anhydrous magnesium oxalate to magnesium oxide (MgO), carbon monoxide (CO), and carbon dioxide (CO₂).[4] |

Table 2: Thermal Decomposition Data for Magnesium Oxalate Dihydrate.

Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a valuable tool for probing the molecular structure and bonding within the different polymorphs. Although the overall crystal structures of the α and β forms differ, their infrared and Raman spectra have been reported to be practically identical, suggesting strong structural similarities at the molecular level.

A summary of the key vibrational bands observed for magnesium oxalate dihydrate is presented in Table 3.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3400 | O-H stretching of water molecules | FTIR |

| ~1624 | Asymmetric stretching of C=O | FTIR |

| ~1471 | Symmetric stretching of C-O | Raman |

| ~1375 | C-C stretching | FTIR |

| ~919 | C-C stretching | Raman |

| ~830 | O-C-O bending | FTIR |

| ~589 | Metal-oxygen bond vibrations | Raman |

Table 3: Key Vibrational Bands of Magnesium Oxalate Dihydrate.

Experimental Protocols

The ability to selectively synthesize a desired polymorph is crucial for research and development. The following sections provide detailed experimental protocols for the synthesis of the β-polymorph and a general method for producing magnesium oxalate dihydrate, which typically yields the α-form under standard conditions.

Synthesis of β-Magnesium Oxalate Dihydrate (Hydrothermal Method)

This protocol is based on the reported hydrothermal synthesis of the β-polymorph.[1]

Materials:

-

Magnesium oxide (MgO)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

-

Teflon-lined autoclave (15 mL)

-

Anhydrous ethanol

-

Anhydrous acetone

Procedure:

-

In a Teflon-lined autoclave, combine 0.2718 g (6.7403 mmol) of magnesium oxide and 0.8497 g (6.7400 mmol) of oxalic acid dihydrate.

-

Add 3 mL of deionized water to the mixture.

-

Seal the autoclave and heat it at 453 K (180 °C) for one week.

-

After one week, allow the autoclave to cool slowly to room temperature.

-

Isolate the resulting colorless, block-like crystals by washing them with deionized water and anhydrous ethanol.

-

Dry the crystals with anhydrous acetone.

-

The final pH of the reaction system should be approximately 1.0.

Synthesis of Magnesium Oxalate Dihydrate Nanocrystals (Microwave-Assisted Method)

This method is suitable for the rapid synthesis of magnesium oxalate dihydrate nanocrystals.

Materials:

-

Magnesium acetate (B1210297) tetrahydrate (Mg(OAc)₂·4H₂O)

-

Oxalic acid dihydrate (C₂H₂O₄·2H₂O)

-

Double distilled water

-

Alcohol (e.g., ethanol)

-

Reflux flask (250 mL) with magnetic stirrer

-

Microwave reactor

-

Suction pump and filtration apparatus

Procedure:

-

Prepare a solution of 8.668 g of oxalic acid dihydrate in 100 mL of double distilled water.

-

Prepare a solution of 14.45 g of magnesium acetate tetrahydrate in double distilled water.

-

Add the magnesium acetate solution to the oxalic acid solution.

-

Add 3-8 mL of alcohol to the mixture to aid in particle size reduction.

-

Transfer the mixture to a 250 mL reflux flask equipped with a magnetic stirrer.

-

Place the flask in the cavity of a microwave reactor and perform the reaction under boiling conditions for approximately 5 minutes.

-

Allow the solution to cool to room temperature.

-

Filter the product using a suction pump.

-

Wash the collected product with water and then with alcohol.

-

Dry the final product in a desiccator for about three days.

Logical Framework for Polymorph Discovery

The discovery of new polymorphs often follows a structured logical progression, from initial synthesis to comprehensive characterization and comparison with known forms.

Conclusion

The identification of the β-polymorph of magnesium oxalate dihydrate expands our understanding of the solid-state chemistry of this important compound. The distinct crystallographic properties of the α and β forms, despite their similar thermal and spectroscopic behavior, underscore the subtlety of polymorphism and its potential impact on material properties. The experimental protocols provided herein offer a foundation for the controlled synthesis of these polymorphs, enabling further investigation into their formation kinetics, phase transformations, and potential applications. This guide serves as a valuable resource for researchers and professionals working with magnesium oxalate and related materials, facilitating advancements in materials science and pharmaceutical development.

References

Methodological & Application

Application Notes and Protocols: Sol-Gel Synthesis of Magnesium Oxide Nanoparticles Using a Magnesium Oxalate Dihydrate Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Magnesium oxide (MgO) nanoparticles are of significant interest in the biomedical field due to their biocompatibility, stability, and diverse therapeutic applications, including roles as antimicrobial, antioxidant, and anticancer agents.[1][2] Their potential in drug delivery is particularly noteworthy.[2][3] The sol-gel method offers a versatile and cost-effective approach for synthesizing MgO nanoparticles with controlled size and morphology.[1] This document provides detailed protocols for the synthesis of MgO nanoparticles via a sol-gel process involving a magnesium oxalate (B1200264) dihydrate precursor, followed by characterization and application notes relevant to drug development.

Experimental Workflow and Signaling Pathway

The overall experimental workflow for the synthesis and characterization of MgO nanoparticles is depicted below.

References

Protocol for the thermal decomposition of magnesium oxalate dihydrate in a controlled atmosphere.

Abstract

This application note provides a detailed protocol for the thermal decomposition of magnesium oxalate (B1200264) dihydrate (MgC₂O₄·2H₂O) using thermogravimetric analysis (TGA) in both inert (nitrogen) and oxidizing (air) atmospheres. Understanding the thermal behavior of this compound is critical in various fields, including materials science for the synthesis of magnesium oxide nanoparticles and in the pharmaceutical industry for drug development and stability studies. This document outlines the experimental procedure, data analysis, and the key differences in the decomposition pathways under different atmospheric conditions. All quantitative data is summarized in structured tables, and the experimental workflow and reaction mechanisms are illustrated with diagrams.

Introduction

Magnesium oxalate dihydrate is a hydrated salt that undergoes a multi-step decomposition upon heating. The process typically involves an initial dehydration to form the anhydrous salt, followed by the decomposition of the anhydrous magnesium oxalate into magnesium oxide (MgO), a technologically important material. The composition of the gaseous byproducts and the temperature ranges of the decomposition steps are highly dependent on the surrounding atmosphere. This protocol details the use of TGA to elucidate these differences, providing valuable information for researchers and professionals in drug development and materials science.

Experimental Protocols

Instrumentation and Materials

-

Thermogravimetric Analyzer (TGA): Capable of controlled heating to at least 800°C with a sensitive microbalance.

-

Controlled Atmosphere System: Gas flow controllers for nitrogen and air.

-

Sample Pans: Alumina or platinum crucibles.

-

Magnesium Oxalate Dihydrate: High purity (≥98.5%).

-

Analytical Balance: For accurate sample weighing.

Experimental Procedure

-

Sample Preparation: Accurately weigh approximately 5-10 mg of magnesium oxalate dihydrate into a tared TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired gas (high-purity nitrogen or dry air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

Data Presentation

The thermal decomposition of magnesium oxalate dihydrate proceeds in distinct stages, which are summarized in the tables below for both nitrogen and air atmospheres. The theoretical mass loss is calculated based on the stoichiometry of the decomposition reactions.

Table 1: Thermal Decomposition Data in a Nitrogen (Inert) Atmosphere

| Decomposition Stage | Temperature Range (°C) | Gaseous Products | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Solid Residue |

| Dehydration | 120 - 300 | H₂O | 24.26 | ~24.5 | Anhydrous Magnesium Oxalate (MgC₂O₄) |

| Decomposition of Anhydrous Oxalate & Carbonate | 300 - 600 | CO, CO₂ | 48.53 | ~47.9 | Magnesium Oxide (MgO) |

Table 2: Thermal Decomposition Data in an Air (Oxidizing) Atmosphere

| Decomposition Stage | Temperature Range (°C) | Gaseous Products | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Solid Residue |

| Dehydration | 120 - 300 | H₂O | 24.26 | ~24.5 | Anhydrous Magnesium Oxalate (MgC₂O₄) |

| Decomposition of Anhydrous Oxalate & Oxidation of CO | 300 - 600 | CO₂ | 48.53 | ~47.9 | Magnesium Oxide (MgO) |

Reaction Mechanisms and Pathways

The decomposition of magnesium oxalate dihydrate follows distinct pathways depending on the atmospheric conditions.

In an Inert Atmosphere (Nitrogen)

In a nitrogen atmosphere, the decomposition proceeds in two main steps after the initial dehydration. First, the anhydrous magnesium oxalate decomposes to form magnesium carbonate and carbon monoxide. Subsequently, the magnesium carbonate decomposes at a higher temperature to yield magnesium oxide and carbon dioxide.[1]

Reaction Scheme:

-

Dehydration: MgC₂O₄·2H₂O(s) → MgC₂O₄(s) + 2H₂O(g)

-

Anhydrous Decomposition: MgC₂O₄(s) → MgCO₃(s) + CO(g)

-

Carbonate Decomposition: MgCO₃(s) → MgO(s) + CO₂(g)

In an Oxidizing Atmosphere (Air)

In the presence of air (oxygen), the initial dehydration and the decomposition of anhydrous magnesium oxalate to magnesium carbonate and carbon monoxide are similar to the process in an inert atmosphere. However, the carbon monoxide produced is immediately oxidized to carbon dioxide in an exothermic reaction. This can sometimes influence the subsequent decomposition temperature of the magnesium carbonate.

Reaction Scheme:

-

Dehydration: MgC₂O₄·2H₂O(s) → MgC₂O₄(s) + 2H₂O(g)

-

Anhydrous Decomposition: MgC₂O₄(s) → MgCO₃(s) + CO(g)

-

CO Oxidation: 2CO(g) + O₂(g) → 2CO₂(g)

-

Carbonate Decomposition: MgCO₃(s) → MgO(s) + CO₂(g)

Visualizations

The following diagrams illustrate the experimental workflow and the chemical decomposition pathways.